Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms in its thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the fluorophenyl group enhances its pharmacological profile, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate with ammonia or an amine source . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide under reflux conditions.
Another synthetic route involves the condensation of this compound with thiourea in the presence of a base like sodium ethoxide . This method provides a straightforward approach to obtaining the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations . This approach minimizes the risk of side reactions and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By blocking these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
- Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylate
- Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate stands out due to the presence of the fluorophenyl group, which enhances its lipophilicity and improves its ability to penetrate cell membranes. This unique feature makes it more effective in reaching intracellular targets compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLSBBDKXRRZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510215 | |
Record name | Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74476-50-9 | |
Record name | Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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